molecular formula C9H8F2N2 B6308909 5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole CAS No. 2049868-30-4

5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B6308909
CAS No.: 2049868-30-4
M. Wt: 182.17 g/mol
InChI Key: KEOSOURUUFSOEG-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 3,5-difluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h2-5,9,13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOSOURUUFSOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NNC1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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